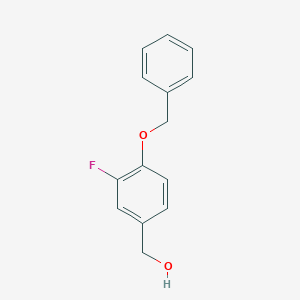

(4-(Benzyloxy)-3-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(3-fluoro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGIEIDBXWBVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621028 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536974-94-4 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Benzyloxy)-3-fluorophenyl)methanol synthesis protocols

An In-Depth Technical Guide to the Synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a benzyl-protected phenol, a fluorine substituent, and a primary alcohol, makes it a versatile building block for constructing more complex molecular architectures. The presence of the fluorine atom is particularly significant, as the introduction of fluorine into drug candidates can profoundly modulate their metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive overview of the primary, field-proven synthetic protocols for preparing this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagent and condition choices, and a comparative analysis of the most common synthetic routes.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary and efficient synthetic pathways. Both routes diverge from common, commercially available starting materials, hinging on the strategic reduction of a key carbonyl intermediate.

Caption: Retrosynthetic analysis of this compound.

The analysis indicates that the target molecule can be synthesized by reducing either 4-(benzyloxy)-3-fluorobenzoic acid or 4-(benzyloxy)-3-fluorobenzaldehyde. These intermediates, in turn, can be prepared from 3-fluoro-4-hydroxybenzoic acid and 3-fluoro-4-hydroxybenzaldehyde, respectively, via a standard benzyl ether protection step.

Synthetic Strategy 1: From 3-Fluoro-4-hydroxybenzoic Acid

This is arguably the most common route, leveraging the stability and commercial availability of the starting carboxylic acid. The strategy involves two main transformations: protection of the phenolic hydroxyl group, followed by reduction of the carboxylic acid.

Caption: Workflow for the synthesis via the carboxylic acid intermediate.

Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzoic Acid

The protection of the phenolic hydroxyl group is achieved via the Williamson ether synthesis. This S(_N)2 reaction involves the formation of a phenoxide nucleophile, which then displaces a halide from a benzyl halide.[1]

Causality Behind Experimental Choices:

-

Base : A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the acidic phenolic proton but not the less acidic carboxylic acid proton, ensuring chemoselectivity for O-alkylation at the desired position.[1] Stronger bases like sodium hydride (NaH) could be used but require strictly anhydrous conditions.[1]

-

Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the rate of the S(_N)2 reaction.[1]

-

Temperature : The reaction is typically heated (e.g., to 80°C) to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided as they can promote side reactions, such as C-alkylation of the aromatic ring.[1]

Detailed Experimental Protocol:

-

To a round-bottom flask, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq.) and dissolve it in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the resulting suspension at room temperature for 30 minutes to facilitate phenoxide formation.

-

Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain stirring for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to a pH of ~2 with 1M HCl to protonate the carboxylic acid.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-(benzyloxy)-3-fluorobenzoic acid by recrystallization, for example, from an ethanol/water mixture.[1]

Step 2: Reduction of 4-(Benzyloxy)-3-fluorobenzoic Acid

The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent, as carboxylic acids are relatively unreactive towards nucleophilic attack.

Causality Behind Experimental Choices:

-

Reducing Agent : Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent source of hydride ions (H⁻) capable of reducing stable carboxylate intermediates.[2] Milder reagents like sodium borohydride are not strong enough to reduce carboxylic acids.

-

Solvent : Anhydrous ethereal solvents like tetrahydrofuran (THF) are required, as LiAlH₄ reacts violently with protic solvents like water or alcohols.[2]

Detailed Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous THF at 0°C (ice bath).

-

Dissolve 4-(benzyloxy)-3-fluorobenzoic acid (1.0 eq.) in anhydrous THF in a separate flask.

-

Slowly add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, remove the cooling bath and stir the reaction mixture under reflux for 4 hours.[2]

-

Cool the reaction back down to 0°C and carefully quench the excess LiAlH₄. This is a critical step and is typically performed by the sequential, slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel.

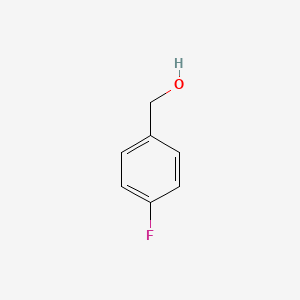

Synthetic Strategy 2: From 3-Fluoro-4-hydroxybenzaldehyde

This alternative route begins with the corresponding aldehyde. The overall strategy is similar, but the final reduction step is significantly milder.

Caption: Workflow for the synthesis via the aldehyde intermediate.

Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde

The benzylation of 3-fluoro-4-hydroxybenzaldehyde follows the same Williamson ether synthesis principles as described in Strategy 1. A protocol analogous to the one for the carboxylic acid would be employed, using 3-fluoro-4-hydroxybenzaldehyde as the starting material. The workup procedure would be simpler, as no acidification step is needed.

Step 2: Reduction of 4-(Benzyloxy)-3-fluorobenzaldehyde

Aldehydes are more electrophilic than carboxylic acids and are readily reduced by milder hydride reagents.

Causality Behind Experimental Choices:

-

Reducing Agent : Sodium borohydride (NaBH₄) is an excellent choice for this reduction. It is selective for aldehydes and ketones and is much safer and easier to handle than LiAlH₄.[3] It can also be used in protic solvents.

-

Solvent : Protic solvents like methanol or ethanol are typically used. The solvent not only dissolves the reactants but also participates in the reaction mechanism by protonating the intermediate alkoxide.[4]

Detailed Experimental Protocol:

-

Dissolve 4-(benzyloxy)-3-fluorobenzaldehyde (1.0 eq.) in methanol in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography if necessary.

Comparative Analysis of Synthetic Routes

| Parameter | Strategy 1 (from Carboxylic Acid) | Strategy 2 (from Aldehyde) | Rationale & Field Insights |

| Starting Material | 3-Fluoro-4-hydroxybenzoic acid | 3-Fluoro-4-hydroxybenzaldehyde | Both are commercially available, though relative cost and availability may vary. |

| Reagent Safety | Requires LiAlH₄, which is pyrophoric and reacts violently with water. | Uses NaBH₄, which is a stable solid that can be handled safely in air. | Strategy 2 is significantly safer, especially for scale-up operations. |

| Reaction Conditions | Requires strictly anhydrous conditions and an inert atmosphere for the reduction step. | The reduction step can be performed in standard glassware using protic solvents. | The operational simplicity of Strategy 2 is a major advantage. |

| Workup/Purification | LiAlH₄ quenching can be challenging to manage and generates aluminum salt precipitates that require filtration. | Simple aqueous quench and extraction. | The workup for Strategy 2 is faster and more straightforward. |

| Overall Yield | Generally high-yielding. | Generally high-yielding. | Both routes are efficient, with final yields often depending more on purification than the reactions themselves. |

| Chemoselectivity | LiAlH₄ will also reduce other functional groups like esters and amides. | NaBH₄ is more chemoselective, primarily reducing aldehydes and ketones. | For this specific target, the difference is minimal, but it is a crucial consideration for more complex molecules. |

Conclusion

Both synthetic strategies presented are robust and reliable methods for the preparation of this compound.

-

Strategy 1 , starting from the corresponding benzoic acid, is a classic and effective route. However, it necessitates the use of the hazardous reagent LiAlH₄, requiring stringent anhydrous conditions and careful handling.

-

Strategy 2 , proceeding via the aldehyde intermediate, offers a significant advantage in terms of safety and operational simplicity due to the use of NaBH₄ in the final reduction step.

For most laboratory and process development applications, Strategy 2 is the recommended approach due to its milder conditions and superior safety profile, assuming comparable cost and availability of the starting aldehyde. This guide provides the necessary technical details and scientific rationale for researchers to successfully implement these protocols and adapt them as needed for their specific research and development goals.

References

-

Bajtars, G. (2019). synthesis & cleavage of benzyl ethers. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

-

ResearchGate. (2025). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Available at: [Link]

-

Taylor & Francis Online. (n.d.). A convenient electrolytic process for the reduction of aldehydes. Available at: [Link]

-

Tsukamoto, H., et al. (2011). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol, a valuable fluorinated building block in medicinal chemistry and materials science. The described two-step synthesis commences with the commercially available fluorophenol derivative, 3-fluoro-4-hydroxybenzaldehyde. The process involves a robust O-benzylation via Williamson ether synthesis, followed by a highly selective chemoselective reduction of the aldehyde moiety. This guide elucidates the mechanistic rationale behind reagent and condition selection, offers a detailed, step-by-step experimental protocol, and presents critical data and safety considerations to ensure reproducible, high-yield, and safe execution in a research or drug development setting.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design. The benzyl ether serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages.

The synthetic strategy detailed herein is designed for efficiency, selectivity, and scalability. It leverages a logical two-step sequence starting from 3-fluoro-4-hydroxybenzaldehyde:

-

Step 1: O-Benzylation: Protection of the phenolic hydroxyl group using benzyl bromide. This reaction proceeds via the classic Williamson ether synthesis mechanism.

-

Step 2: Chemoselective Reduction: Reduction of the aromatic aldehyde to the corresponding primary alcohol using sodium borohydride. This step is highly selective, leaving the benzyl ether and the aromatic ring intact.

This approach is favored for its high yields, operational simplicity, and the commercial availability of the starting material.[1]

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Step 1: O-Benzylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[2][4]

-

Mechanism:

-

Deprotonation: A moderately weak base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde. This generates a potent nucleophile, the phenoxide ion.

-

SN2 Attack: The resulting phenoxide ion performs a backside attack on the electrophilic methylene carbon of benzyl bromide.[2]

-

Displacement: This concerted attack displaces the bromide ion, a good leaving group, to form the desired C-O bond of the benzyl ether.[2][5]

-

-

Causality Behind Experimental Choices:

-

Starting Material: 3-Fluoro-4-hydroxybenzaldehyde is an ideal starting point as the aldehyde functionality is less reactive towards the conditions of etherification and is primed for the subsequent reduction.[1]

-

Base Selection: Potassium carbonate (K₂CO₃) is an effective and economical choice. It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote significant side reactions.

-

Alkylating Agent: Benzyl bromide is a highly reactive primary halide, which is ideal for SN2 reactions, minimizing the potential for competing elimination reactions.[5]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 mechanism by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thereby enhancing its reactivity.[6]

-

Step 2: Chemoselective Reduction of the Aldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. The key challenge is to achieve this reduction with high selectivity in the presence of other reducible functional groups.

-

Mechanism:

-

Nucleophilic Attack: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride (NaBH₄) to the electrophilic carbonyl carbon of the aldehyde.

-

Alkoxide Formation: This attack breaks the C=O pi bond, forming a tetrahedral borate-alkoxide intermediate.

-

Protonation: During the workup with water, the alkoxide intermediate is protonated to yield the final primary alcohol, this compound.

-

-

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice due to its remarkable chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive groups like esters, amides, or, importantly in this case, the aromatic ring and benzyl ether.[7] Its stability in protic solvents like methanol or ethanol and its relative safety compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄) make it ideal for this synthesis.

-

Solvent: Methanol (MeOH) or ethanol is used as the solvent. It serves to dissolve the aldehyde and NaBH₄, and also acts as the proton source during the reaction and workup to neutralize the resulting alkoxide.

-

Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[8][9][10]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Notes |

| 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | 140.11 g/mol | Starting Material[8] |

| Benzyl Bromide | 100-39-0 | 171.03 g/mol | Lachrymator, handle with care[9][11] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | Reacts with water, handle with care[10][12] |

| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | Anhydrous |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |

| Hexanes | 110-54-3 | - | ACS Grade |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol |

Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-hydroxybenzaldehyde (5.00 g, 35.7 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (7.40 g, 53.5 mmol, 1.5 equiv.).

-

Add 70 mL of anhydrous DMF to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add benzyl bromide (4.67 mL, 39.3 mmol, 1.1 equiv.) dropwise to the stirring suspension.

-

Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc).

-

After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL).

-

Dry the crude product under vacuum to yield 4-(benzyloxy)-3-fluorobenzaldehyde as an off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of this compound

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the 4-(benzyloxy)-3-fluorobenzaldehyde (7.00 g, 30.4 mmol, 1.0 equiv.) obtained from the previous step.

-

Add 100 mL of methanol and stir until the solid is fully dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

In small portions, carefully add sodium borohydride (1.73 g, 45.6 mmol, 1.5 equiv.) to the stirred solution over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Carefully quench the reaction by slowly adding ~50 mL of deionized water.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a solid.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid.

Data Summary and Characterization

| Step | Reactant | Molar Eq. | Product | Theoretical Yield | Typical Actual Yield | Purity (by NMR/LC-MS) |

| 1 | 3-Fluoro-4-hydroxybenzaldehyde | 1.0 | 4-(Benzyloxy)-3-fluorobenzaldehyde | 8.22 g | 7.5-7.9 g (91-96%) | >97% |

| 2 | 4-(Benzyloxy)-3-fluorobenzaldehyde | 1.0 | This compound | 7.06 g | 6.5-6.8 g (92-96%) | >98% |

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C=O stretch, appearance of O-H stretch).

Synthetic Workflow Visualization

Caption: High-level workflow for the two-step synthesis.

Safety and Hazard Management

-

3-Fluoro-4-hydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[8][13]

-

Benzyl Bromide: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. It is a lachrymator (causes tearing).[9][11] Handle in a fume hood with extreme care.

-

Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed and causes severe skin burns and eye damage.[10][12][14] Quench slowly and carefully.

-

DMF: A combustible liquid that is a suspected reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][10][11][12][15] An appropriate spill kit and fire extinguisher should be readily accessible.

References

- Title: Benzyl-Bromide - Safety Data Sheet Source: Vertex AI Search URL

- Title: 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET Source: Ossila URL

- Title: Benzyl bromide - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL

- Title: Safety Data Sheet: Sodium borohydride Source: Carl ROTH URL

- Title: SAFETY DATA SHEET - Fisher Scientific (Sodium Borohydride Solution)

- Title: Benzyl bromide - SAFETY DATA SHEET Source: Acros Organics URL

- Source: Central Drug House (P) Ltd.

- Title: Williamson Ether Synthesis Source: Google Books URL

- Title: 111530 - Sodium borohydride powder - Safety Data Sheet Source: Honeywell URL

- Title: 3-Fluoro-4-hydroxybenzaldehyde SDS, 405-05-0 Safety Data Sheets Source: ECHEMI URL

- Title: Williamson Ether Synthesis Source: ChemTalk URL

- Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL

- Title: Williamson Ether Synthesis reaction Source: BYJU'S URL

- Title: 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0 Source: Ossila URL

- Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL

- Title: Chemoselective reductions with sodium borohydride Source: Canadian Journal of Chemistry URL

- Title: selectivity using sodium borohydride Source: University of Calgary URL

Sources

- 1. ossila.com [ossila.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. westliberty.edu [westliberty.edu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. echemi.com [echemi.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-(Benzyloxy)-3-fluorophenyl)methanol: A Key Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of (4-(Benzyloxy)-3-fluorophenyl)methanol. This key building block is increasingly utilized in the synthesis of complex molecular architectures for targeted therapeutics. We will delve into its fundamental characteristics, reactivity profile, and strategic importance, providing field-proven insights and detailed experimental protocols.

Core Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 536974-94-4 , is a fluorinated aromatic alcohol that serves as a versatile intermediate in organic synthesis.[1][2][3] The molecule's structure incorporates three key features that are highly advantageous in medicinal chemistry: a benzyloxy group, which provides a lipophilic handle and can engage in specific binding interactions; a fluorine atom, which can enhance metabolic stability and binding affinity; and a primary alcohol, a versatile functional group for further chemical modification.[4]

Below is a summary of its core physicochemical properties:

| Property | Value | Source |

| CAS Number | 536974-94-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃FO₂ | [1][3] |

| Molecular Weight | 232.25 g/mol | [1][2][3] |

| Appearance | Typically a solid | [5] |

| Storage | Sealed in a dry environment at 2-8°C | [1][2] |

Synthesis and Purification: A Strategic Approach

The most common and efficient synthesis of this compound is a two-step process starting from the commercially available 4-hydroxy-3-fluorobenzaldehyde.

Causality Behind the Synthetic Strategy:

-

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-hydroxy-3-fluorobenzaldehyde is a good nucleophile once deprotonated. Benzyl bromide is an excellent electrophile. This classic Sₙ2 reaction is highly reliable for forming the benzyl ether bond, protecting the hydroxyl group and introducing the benzyloxy moiety.

-

Step 2: Chemoselective Reduction. The resulting aldehyde, 4-(benzyloxy)-3-fluorobenzaldehyde, must be reduced to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and highly selective reducing agent that will reduce aldehydes and ketones without affecting other functional groups like the ether linkage or the aromatic ring. This chemoselectivity is critical for a clean and high-yielding reaction.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Reduction of 4-(Benzyloxy)-3-fluorobenzaldehyde

This protocol describes the reliable conversion of the intermediate aldehyde to the target alcohol.

Materials:

-

4-(Benzyloxy)-3-fluorobenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 4-(benzyloxy)-3-fluorobenzaldehyde in a 1:1 mixture of DCM and Methanol (approximately 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. This is crucial to control the exothermic reaction and prevent side reactions.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions over 20-30 minutes. Portion-wise addition is a critical safety and control measure to manage gas evolution (hydrogen) and the reaction rate.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved. This step must be done slowly in a well-ventilated fume hood. Continue adding HCl until the solution is slightly acidic (pH ~5-6).

-

Workup: Transfer the mixture to a separatory funnel. Add water and extract the product with DCM (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine (to remove excess water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product as a pure solid.

Chemical Reactivity and Derivatization Profile

The reactivity of this compound is dominated by its primary benzylic alcohol functional group. This group is a versatile handle for introducing the molecule into larger, more complex structures.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-(benzyloxy)-3-fluorobenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidation (e.g., with KMnO₄ or Jones reagent) would yield the carboxylic acid.

-

Etherification/Esterification: The hydroxyl group can act as a nucleophile to form ethers or esters. For instance, it can be deprotonated with a mild base and reacted with an alkyl halide to form an ether.[6]

-

Nucleophilic Substitution: The benzylic alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles.

Caption: Key derivatization reactions of the primary alcohol group.

Application as a Key Intermediate in Drug Discovery

The unique combination of structural motifs in this compound makes it a valuable building block for synthesizing biologically active compounds.

-

Scaffold for Kinase Inhibitors: The "hinge-binding" region of many protein kinases is a critical target for inhibitor design. The substituted phenyl ring of this molecule can serve as a scaffold that, once derivatized, can form crucial hydrogen bonds and hydrophobic interactions within these binding pockets.

-

Neuroprotective Agents: This scaffold is used in the synthesis of multifunctional agents for neurodegenerative diseases like Parkinson's. For example, it serves as a precursor for 2-phenyl benzothiazole derivatives that have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors.[7] The design strategy leverages the core structure to achieve antioxidant, metal-chelating, and neuroprotective effects.[7]

-

Metabolic Modulators: The structurally related 4-benzyloxy-benzylamino chemotype has been successfully developed to create potent and isoform-selective PPARα agonists, which are leads for treating retinal disorders.[8] This highlights the utility of the benzyloxy-phenyl core in designing ligands for nuclear receptors.

Spectroscopic Characterization (Predicted)

While experimental spectra should be obtained for confirmation, the following are the predicted key spectroscopic features for compound characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.50-7.30 (m, 5H): Protons of the benzyl group phenyl ring.

-

δ ~7.10-6.90 (m, 3H): Protons on the fluorinated phenyl ring.

-

δ ~5.15 (s, 2H): Benzylic protons of the ether linkage (-O-CH₂ -Ph).

-

δ ~4.65 (s, 2H): Benzylic protons of the alcohol (-CH₂ -OH).

-

δ ~1.80 (br s, 1H): Hydroxyl proton (-OH ). This signal may be broad and its chemical shift is concentration-dependent.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~153 (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).

-

δ ~145-115: Aromatic carbons.

-

δ ~71.0: Benzylic carbon of the ether linkage (-C H₂-Ph).

-

δ ~65.0: Benzylic carbon of the alcohol (-C H₂-OH).

-

-

IR (ATR, cm⁻¹):

-

~3350 (broad): O-H stretch of the alcohol.

-

~3030: Aromatic C-H stretch.

-

~2900: Aliphatic C-H stretch.

-

~1600, 1500: Aromatic C=C stretching.

-

~1250, 1050: C-O stretching (ether and alcohol).

-

~1150: C-F stretch.

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are paramount.

-

Precautions for Safe Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[9] Wear suitable protective clothing, including gloves and safety glasses or a face shield.[10][11] Avoid formation of dust and aerosols and prevent contact with skin and eyes.[9][11]

-

Conditions for Safe Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[1][2][9]

-

Stability: The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids.

Note: Always consult the specific Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a powerful platform for medicinal chemists. Its inherent structural features—a modifiable alcohol, a lipophilic benzyloxy group, and a metabolically robust fluorine substituent—offer a compelling combination for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, handling, and strategic implementation in advanced drug discovery programs.

References

-

This compound | 536974-94-4 | C14H13FO2 - Appchem. (n.d.). Retrieved January 11, 2026, from [Link]

-

(4-(Benzyloxy)phenyl)methanol | C14H14O2 | CID 70043 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

4-(Benzyloxy)benzaldehyde - an overview | ScienceDirect Topics. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

Sources

- 1. 536974-94-4|this compound|BLD Pharm [bldpharm.com]

- 2. 536974-94-4 CAS MSDS ([4-(benzyloxy)-3-fluorophenyl]methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound [myskinrecipes.com]

- 5. 4-benzyloxy-3-fluorobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

(4-(Benzyloxy)-3-fluorophenyl)methanol CAS number and identifiers

An In-Depth Technical Guide to (4-(Benzyloxy)-3-fluorophenyl)methanol

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its applications as a structural motif in pharmacologically active agents. Furthermore, it covers essential safety and handling procedures and outlines standard analytical methods for quality control. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries to support their research and development activities.

Chemical Identity and Identifiers

This compound is an aromatic alcohol characterized by a benzyl ether and a fluorine substituent on the phenyl ring. These features make it a valuable and versatile building block for introducing specific pharmacophores into target molecules. Its unique identifiers are crucial for accurate sourcing and regulatory compliance.

dot

graph {

layout=neato;

node [shape=plaintext];

mol [

label=<

>

];

lab [label="Chemical Structure of this compound"];

}

Caption: Chemical Structure of this compound.

>

];

lab [label="Chemical Structure of this compound"];

}

Caption: Chemical Structure of this compound.

The primary identifiers for this compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 536974-94-4 | [1][2][3] |

| IUPAC Name | This compound | Appchem, BLD Pharm |

| Synonyms | 4-Benzyloxy-3-fluorobenzyl alcohol; (3-Fluoro-4-phenylmethoxyphenyl)methanol | [4][5] |

| Molecular Formula | C₁₄H₁₃FO₂ | [1][2][3] |

| Molecular Weight | 232.25 g/mol | [1][2][3] |

| InChI Key | HWGIEIDBXWBVEB-UHFFFAOYSA-N | BOC Sciences |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | [2] |

| MDL Number | MFCD11190327 | [1][2] |

Physicochemical and Computed Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. While experimental data for properties like melting and boiling points are not widely published, computed properties provide valuable estimates for experimental design.

| Property | Value | Notes |

| Physical State | Solid (presumed based on similar compounds) | - |

| Storage Temperature | 2-8°C | [2][3] |

| XLogP3 | 2.6 - 2.9 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | [6] |

Storage and Stability: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C to ensure its long-term stability.[2][3]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process starting from a commercially available precursor like 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzoic acid. The following protocol outlines a representative and reliable method based on the reduction of the corresponding aldehyde.

Principle: The synthesis involves two core transformations:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ether.

-

Chemoselective Reduction: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is chosen for its high selectivity for aldehydes over other potentially reducible groups and its operational simplicity compared to stronger agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (10.0 g, 71.4 mmol, 1.0 equiv.), anhydrous potassium carbonate (K₂CO₃) (19.7 g, 142.8 mmol, 2.0 equiv.), and acetone (150 mL).

-

Rationale: Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol. A two-fold excess ensures complete deprotonation.

-

-

Addition of Reagent: Add benzyl bromide (BnBr) (9.3 mL, 13.4 g, 78.5 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

-

Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes.

-

Rationale: Heating accelerates the rate of the Sₙ2 reaction. TLC allows for visual confirmation of the consumption of the starting material.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate, 4-(benzyloxy)-3-fluorobenzaldehyde, which is often a pale yellow oil or solid. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-(benzyloxy)-3-fluorobenzaldehyde (approx. 71.4 mmol) in methanol (200 mL) in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.

-

Rationale: Methanol is a protic solvent that is compatible with NaBH₄ and effectively dissolves the aldehyde. Cooling the reaction is a standard precaution to control the reaction rate and prevent side reactions.

-

-

Reduction: Add sodium borohydride (NaBH₄) (4.05 g, 107.1 mmol, 1.5 equiv.) portion-wise over 20-30 minutes, ensuring the temperature remains below 10°C.

-

Rationale: NaBH₄ is a selective and safe reducing agent for this transformation. Portion-wise addition is critical to manage the exothermic reaction and hydrogen gas evolution.

-

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor for the disappearance of the aldehyde starting material by TLC.

-

Quenching and Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral (~pH 7).

-

Rationale: Quenching with acid neutralizes the basic reaction mixture and destroys any unreacted borohydride.

-

-

Isolation: Remove the majority of the methanol via rotary evaporation. Add water (150 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate). The fractions containing the pure product are combined and concentrated to yield the final product as a white solid.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of complex molecules targeted for therapeutic applications. Its structure is frequently incorporated into scaffolds designed to interact with specific biological targets.

-

Dopamine D4 Receptor (D4R) Antagonists: This moiety has been used in the development of selective antagonists for the D4 receptor.[7] The D4R is implicated in neuropsychiatric disorders, and antagonists are explored for conditions like schizophrenia and L-DOPA induced dyskinesias in Parkinson's disease.[7] The benzyloxy group can form key interactions within the receptor's binding pocket.

-

PPARα Agonists: The molecule has been utilized as a precursor in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.[8] These agonists are investigated for treating retinal disorders, leveraging their role in regulating lipid metabolism and inflammation.[8]

-

Kinase Inhibitors: The phenylmethanol framework is a common feature in various kinase inhibitors. The fluorine atom can enhance binding affinity through hydrogen bonding or by modulating the electronics of the aromatic ring, a common strategy in modern drug design.[9]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, standard analytical techniques are employed. While specific spectra from suppliers are often proprietary, the expected results can be predicted based on the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the benzylic CH₂ protons (~5.1 ppm), a singlet or doublet for the CH₂OH protons (~4.6 ppm), and a complex multiplet pattern in the aromatic region (~6.9-7.5 ppm) corresponding to the protons on both the fluorophenyl and benzyl rings.

-

¹³C NMR: The carbon spectrum will show signals for the two CH₂ carbons (~65 ppm for CH₂OH and ~70 ppm for OCH₂Ph) and a series of signals in the aromatic region (115-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant (¹J C-F).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing a molecular ion peak [M+H]⁺ at m/z 233.09 or [M+Na]⁺ at m/z 255.07.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is performed using reverse-phase HPLC, which should show a single major peak for the pure compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. The following information is derived from safety data sheets (SDS) for this or structurally related compounds.

-

GHS Hazard Classification: While a specific harmonized classification may not be available, related compounds are often classified with the following hazards:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

-

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[10]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Call a POISON CENTER or doctor if you feel unwell.

-

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid formation of dust and aerosols.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.

References

-

Appchem. This compound | 536974-94-4. [Link]

-

PubMed Central (PMC). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. [Link]

-

PubMed Central (PMC). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 536974-94-4 CAS MSDS ([4-(benzyloxy)-3-fluorophenyl]methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. echemi.com [echemi.com]

structure elucidation of (4-(Benzyloxy)-3-fluorophenyl)methanol

An In-depth Technical Guide to the Structure Elucidation of (4-(Benzyloxy)-3-fluorophenyl)methanol

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the , a valuable substituted aromatic building block. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will synthesize data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and self-validating structural proof.

Introduction: The Imperative for Unambiguous Structure

This compound (Molecular Formula: C₁₄H₁₃FO₂, Molecular Weight: 232.25 g/mol ) is a bifunctional organic compound featuring a protected phenol, a fluorine substituent, and a primary alcohol.[1] These functional groups make it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents where the fluorine atom can modulate metabolic stability and binding affinity. Given its role as a foundational building block, absolute certainty of its structure—including the precise isomeric arrangement of substituents on the aromatic ring—is critical. Any ambiguity could lead to the synthesis of incorrect target molecules, wasting significant resources and potentially leading to inactive or toxic compounds.

This guide will approach the structure elucidation as a logical puzzle, where each piece of spectroscopic data provides unique and complementary information. By integrating these datasets, we can confidently assemble the final, validated structure.

The Elucidation Workflow: A Multi-Technique Approach

Figure 1: A workflow diagram illustrating the integrated approach to structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.[3] For this compound, we utilize both ¹H and ¹³C NMR to map out every proton and carbon environment.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the dried compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its distinct residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[4]

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion, particularly for the complex aromatic region.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides four key pieces of information: the number of unique proton signals, their chemical environment (chemical shift, δ), the number of protons represented by each signal (integration), and the number of neighboring protons (multiplicity/splitting pattern). Aromatic protons typically resonate in the 6.5-8.0 ppm region.[5][6]

Expected ¹H NMR Data and Interpretation:

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~1.9-2.5 | Singlet (broad) | 1H | CH₂ -OH | The hydroxyl proton is often broad and its chemical shift is concentration-dependent. It typically does not couple to adjacent protons. |

| Hₑ | ~4.65 | Singlet | 2H | Ar-CH₂ -OH | Benzylic protons adjacent to an oxygen are deshielded. They appear as a singlet as there are no adjacent protons.[7] |

| Hₒ | ~5.10 | Singlet | 2H | O-CH₂ -Ph | Methylene protons of the benzyl ether group are deshielded by the adjacent oxygen and aromatic ring. |

| Hₖ, Hₘ | ~7.0-7.2 | Multiplet | 3H | Phenyl Ring (Hₖ, Hₘ) | These protons on the unsubstituted benzyl ring will have complex overlapping signals. |

| Hⱼ | ~7.3-7.5 | Multiplet | 5H | Phenyl Ring (Hⱼ) & Fluoro-Phenyl Ring (H₁, H₂, H₃) | The five protons of the benzyloxy group and the three protons on the fluorinated ring will appear in this characteristic aromatic region.[8] |

Focus on the Substituted Ring (H₁, H₂, H₃): The splitting patterns of the protons on the 1,2,4-trisubstituted ring are diagnostic.

Sources

- 1. 536974-94-4|this compound|BLD Pharm [bldpharm.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (4-(Benzyloxy)-3-fluorophenyl)methanol

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral data for (4-(Benzyloxy)-3-fluorophenyl)methanol, a substituted aromatic alcohol of interest in medicinal chemistry.

Due to the limited availability of public experimental spectra for this specific compound, this document leverages advanced NMR prediction algorithms and foundational spectroscopic principles to present a comprehensive and well-reasoned analysis. The predicted data serves as a robust benchmark for researchers synthesizing or working with this molecule and related structures. We will delve into the rationale behind the expected chemical shifts and coupling constants, emphasizing the influence of the benzyloxy, fluoro, and hydroxymethyl substituents on the electronic environment of the molecule.

Molecular Structure and Numbering Scheme

For clarity in the subsequent spectral analysis, the following numbering scheme for the atoms of this compound will be used.

Caption: Molecular structure and numbering scheme for this compound.

Methodology: NMR Data Acquisition Protocol

The following outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. Instrument Parameters:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): At least 3 seconds to ensure good resolution.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.[1]

Caption: Experimental workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of both phenyl rings, the benzylic methylene protons, the hydroxymethyl protons, and the hydroxyl proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H (hydroxyl) | ~1.8 - 2.5 | broad singlet | - | 1H |

| H7 (CH₂OH) | ~4.65 | singlet | - | 2H |

| H8 (OCH₂) | ~5.15 | singlet | - | 2H |

| H5 | ~6.95 | doublet | J(H5-H6) ≈ 8.5 | 1H |

| H2 | ~7.10 | doublet of doublets | J(H2-F) ≈ 11.5, J(H2-H6) ≈ 2.0 | 1H |

| H6 | ~7.20 | doublet of doublets | J(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.0 | 1H |

| H (benzyl C3', C4', C5') | ~7.30 - 7.45 | multiplet | - | 3H |

| H (benzyl C2', C6') | ~7.45 - 7.55 | multiplet | - | 2H |

Analysis and Interpretation of ¹H NMR Spectrum

-

Benzyl Group Protons (H-benzyl, ~7.30 - 7.55 ppm): The five protons of the unsubstituted benzyl ring are expected to appear as a complex multiplet in the aromatic region. The ortho protons (C2' and C6') are generally slightly downfield compared to the meta (C3' and C5') and para (C4') protons due to their proximity to the electron-withdrawing ether linkage.

-

Substituted Aromatic Protons (H2, H5, H6, ~6.95 - 7.20 ppm):

-

H5: This proton is ortho to the electron-donating benzyloxy group and meta to the hydroxymethyl group. The strong shielding effect of the benzyloxy group shifts this proton significantly upfield to around 6.95 ppm. It appears as a doublet due to coupling with H6.

-

H2: This proton is ortho to the electron-withdrawing fluorine atom and the hydroxymethyl group. The deshielding effect of the fluorine and the hydroxymethyl group places it downfield relative to H5, at approximately 7.10 ppm. Its multiplicity will be a doublet of doublets due to coupling to the adjacent fluorine atom (³JHF ≈ 11.5 Hz) and a smaller meta coupling to H6 (⁴JHH ≈ 2.0 Hz).

-

H6: This proton is ortho to the hydroxymethyl group and meta to both the fluorine and the benzyloxy group. It is expected to resonate around 7.20 ppm. It will appear as a doublet of doublets due to ortho coupling with H5 (³JHH ≈ 8.5 Hz) and meta coupling to H2 (⁴JHH ≈ 2.0 Hz).

-

-

Benzylic Methylene Protons (H8, ~5.15 ppm): The two protons of the methylene bridge in the benzyloxy group are chemically equivalent and are expected to appear as a sharp singlet around 5.15 ppm. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Hydroxymethyl Protons (H7, ~4.65 ppm): The two protons of the hydroxymethyl group attached to the fluorinated phenyl ring are also chemically equivalent and should appear as a singlet at approximately 4.65 ppm. This chemical shift is characteristic of benzylic alcohols.

-

Hydroxyl Proton (OH, ~1.8 - 2.5 ppm): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. It is expected to be in the range of 1.8 to 2.5 ppm in CDCl₃.

Caption: Key spin-spin coupling interactions in the aromatic region of this compound.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show 11 distinct signals, with several carbons exhibiting splitting due to coupling with the fluorine atom.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C7 (CH₂OH) | ~64.5 | - |

| C8 (OCH₂) | ~71.0 | - |

| C5 | ~114.0 | - |

| C2 | ~115.5 | ²JCF ≈ 18 |

| C6 | ~125.0 | ⁴JCF ≈ 3 |

| C (benzyl C2', C6') | ~127.5 | - |

| C (benzyl C4') | ~128.2 | - |

| C (benzyl C3', C5') | ~128.8 | - |

| C1 | ~133.0 | ³JCF ≈ 5 |

| C (benzyl C1') | ~136.5 | - |

| C4 | ~148.0 | ²JCF ≈ 10 |

| C3 | ~151.0 | ¹JCF ≈ 245 |

Analysis and Interpretation of ¹³C NMR Spectrum

-

Aliphatic Carbons (C7, C8): The hydroxymethyl carbon (C7) is expected around 64.5 ppm, a typical value for a benzylic alcohol. The benzyloxy methylene carbon (C8) will be further downfield at approximately 71.0 ppm due to the deshielding effect of the ether oxygen.

-

Benzyl Ring Carbons (C1' to C6'): The carbons of the unsubstituted benzyl ring will appear in the typical aromatic region of ~127-137 ppm. The ipso-carbon (C1') will be the most downfield of this group.

-

Substituted Aromatic Carbons (C1 to C6):

-

C3: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz. Its chemical shift will be significantly downfield, around 151.0 ppm.

-

C4: This carbon is bonded to the ether oxygen and is also coupled to the fluorine atom through two bonds (²JCF ≈ 10 Hz). The electron-donating nature of the oxygen will shift it downfield to about 148.0 ppm.

-

C2: This carbon is adjacent to the fluorine-bearing carbon and will exhibit a two-bond C-F coupling (²JCF) of around 18 Hz. It is expected to resonate near 115.5 ppm.

-

C1: The ipso-carbon attached to the hydroxymethyl group will show a three-bond coupling to fluorine (³JCF ≈ 5 Hz) and will appear around 133.0 ppm.

-

C5 and C6: These carbons are further from the fluorine atom and will show smaller or no C-F coupling. C5, being ortho to the strongly electron-donating benzyloxy group, will be the most upfield of the aromatic carbons at around 114.0 ppm. C6 will be at approximately 125.0 ppm and may show a small four-bond C-F coupling (⁴JCF ≈ 3 Hz).

-

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation of the predicted chemical shifts and coupling constants is firmly grounded in the fundamental principles of NMR spectroscopy and the known electronic effects of the substituents. The characteristic H-F and C-F coupling patterns are highlighted as key diagnostic features for the structural verification of this and related fluorinated aromatic compounds. The provided experimental protocol serves as a practical template for researchers aiming to acquire their own high-quality NMR data. This comprehensive guide is intended to be an invaluable resource for scientists and professionals in the field of drug discovery and development.

References

-

Mestrelab Research S.L. Mnova NMRPredict. [Online]. Available: [Link]

-

ACD/Labs. ACD/NMR Predictors. [Online]. Available: [Link]

-

Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link][2][3][4]

-

NMRDB.org. Predict ¹H and ¹³C NMR spectra. [Online]. Available: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comprehensive Technical Guide to the Solubility and Stability Assessment of (4-(Benzyloxy)-3-fluorophenyl)methanol

Foreword: Proactive Characterization for Expedited Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles is directly linked to the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Among these, solubility and stability stand as gatekeepers to bioavailability, manufacturability, and ultimately, therapeutic efficacy. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for the comprehensive evaluation of (4-(Benzyloxy)-3-fluorophenyl)methanol. By moving beyond a mere recitation of protocols, we delve into the causality behind experimental design, fostering a proactive approach to identifying and mitigating potential liabilities early in the development lifecycle. This document is intended to serve not as a rigid template, but as a dynamic, adaptable methodology for robust and insightful physicochemical characterization.

Introduction: Understanding the Molecule - this compound

This compound is a substituted benzyl alcohol derivative. Its chemical structure, featuring a benzyloxy group and a fluorine atom on the phenyl ring, suggests a moderate to high degree of lipophilicity, which can have significant implications for its solubility in aqueous media.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 536974-94-4 | [1][2] |

| Molecular Formula | C14H13FO2 | [1][2][3] |

| Molecular Weight | 232.25 g/mol | [1][2][3] |

| Appearance | Not specified in literature; typically a white to off-white solid | |

| Storage | Sealed in dry, 2-8°C | [2][3] |

The presence of the fluorine atom can modulate the electronic properties of the aromatic ring and potentially influence intermolecular interactions, thereby affecting both solubility and stability. A thorough understanding of these properties is paramount for downstream formulation development and ensuring the safety and efficacy of any potential drug product.

Solubility Profiling: A Multi-faceted Approach

Solubility is a critical determinant of a drug's absorption and bioavailability.[4] A compound must be in solution to be absorbed across biological membranes. Therefore, a comprehensive understanding of the solubility of this compound across a range of physiologically relevant conditions is essential. We will explore both kinetic and thermodynamic solubility, as each provides unique and valuable insights at different stages of drug development.[5]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a small amount of a concentrated organic stock solution (typically in DMSO) is added to an aqueous buffer.[5] This high-throughput screening method is particularly useful in early discovery to rank-order compounds and identify potential solubility liabilities.[5][6]

Experimental Workflow: Kinetic Solubility by Nephelometry

This protocol outlines a common method for assessing kinetic solubility using a nephelometer, which measures the scattering of light by suspended particles.[4][6]

Figure 1: Workflow for Kinetic Solubility Assessment by Nephelometry. This diagram illustrates the key steps from sample preparation to data analysis in a typical kinetic solubility assay.

Causality Behind Experimental Choices:

-

DMSO as the organic solvent: DMSO is a strong aprotic solvent capable of dissolving a wide range of organic molecules. However, its concentration in the final assay solution should be kept low (typically <1%) to minimize its co-solvent effects.[7]

-

Range of pH values: Testing at different pH values is crucial as the ionization state of a molecule can significantly impact its solubility. Although this compound does not have readily ionizable groups, pH can still influence excipient interactions in a formulated product.

-

Nephelometry: This technique provides a rapid and sensitive measure of precipitation, making it ideal for high-throughput screening.[6]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[8] This method is more time and resource-intensive than kinetic solubility but provides a more accurate representation of a compound's intrinsic solubility.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Preparation: Add an excess amount of solid this compound to vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[7]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness and Self-Validation:

-

Visual Confirmation: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved.

-

Time to Equilibrium: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision to ensure reliable results.

Stability Assessment: Ensuring Molecular Integrity

The chemical stability of an API is a critical quality attribute that can affect its safety and efficacy.[9] Stability studies are designed to understand how a drug substance changes over time under the influence of various environmental factors.[10]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment, involving the exposure of the drug substance to conditions more severe than accelerated stability testing.[10] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods.[9][10] According to ICH guidelines, stress testing should be conducted to understand the intrinsic stability of the molecule.[10][11]

Experimental Workflow: Forced Degradation of this compound

Sources

- 1. appchemical.com [appchemical.com]

- 2. 536974-94-4 CAS MSDS ([4-(benzyloxy)-3-fluorophenyl]methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 536974-94-4|this compound|BLD Pharm [bldpharm.com]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Testing | SGS Austria [sgs.com]